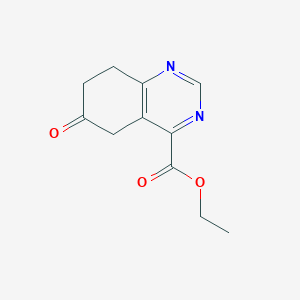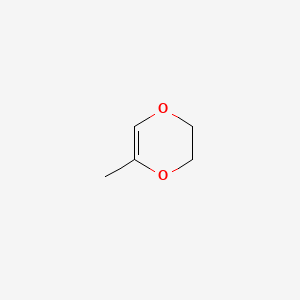
2,3-Dihydro-5-methyl-1,4-dioxin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydro-5-methyl-1,4-dioxin is an organic compound with the molecular formula C5H8O2 It is a heterocyclic compound containing a dioxin ring with a methyl group attached at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,3-Dihydro-5-methyl-1,4-dioxin can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-alkyl-6-methyl-2,3-dihydro-1,4-dioxin-2-ones with acetyl chloride in the presence of zinc (II) chloride yields 5-acetyl-3-alkyl-6-methyl-2,3-dihydro-1,4-dioxin-2-ones . Another method involves the oxidation of these intermediates with hydrogen peroxide in formic acid, followed by treatment with magnesium bromide to produce 3-alkyl-6-methyl-1,4-dioxane-2,5-diones .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scalability and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dihydro-5-methyl-1,4-dioxin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide in formic acid.
Substitution: It can react with acetyl chloride in the presence of zinc (II) chloride to form acetylated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in formic acid.
Substitution: Acetyl chloride and zinc (II) chloride.
Major Products
Oxidation: 3-alkyl-6-methyl-1,4-dioxane-2,5-diones.
Substitution: 5-acetyl-3-alkyl-6-methyl-2,3-dihydro-1,4-dioxin-2-ones.
Applications De Recherche Scientifique
2,3-Dihydro-5-methyl-1,4-dioxin has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,3-Dihydro-5-methyl-1,4-dioxin involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations, which can influence biological systems. Detailed studies on its molecular targets and pathways are still ongoing, and more research is needed to fully elucidate its mechanism of action .
Comparaison Avec Des Composés Similaires
2,3-Dihydro-5-methyl-1,4-dioxin can be compared with other similar compounds, such as:
2,3-Dihydro-1,4-dioxin-2-ones: These compounds share a similar dioxin ring structure but differ in their substituents.
1,4-Dioxane-2,5-diones: These compounds are oxidation products of this compound and have different chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical reactivity, which distinguishes it from other related compounds.
Propriétés
Numéro CAS |
3973-22-6 |
|---|---|
Formule moléculaire |
C5H8O2 |
Poids moléculaire |
100.12 g/mol |
Nom IUPAC |
5-methyl-2,3-dihydro-1,4-dioxine |
InChI |
InChI=1S/C5H8O2/c1-5-4-6-2-3-7-5/h4H,2-3H2,1H3 |
Clé InChI |
DGZFPEFJNUNGAL-UHFFFAOYSA-N |
SMILES canonique |
CC1=COCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[Benzyl(methyl)sulfamoyl]-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2(3H)-ylidene)benzamide](/img/structure/B14165322.png)
![6-Amino-2-(1,3-dimethylpyrazol-4-yl)benzo[de]isoquinoline-1,3-dione](/img/structure/B14165328.png)
![N-[3-(2-pyridin-2-ylquinazolin-4-yl)oxyphenyl]acetamide](/img/structure/B14165339.png)
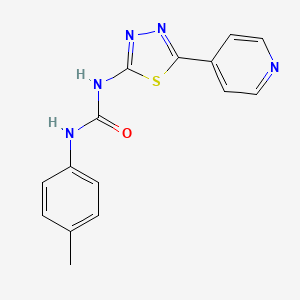
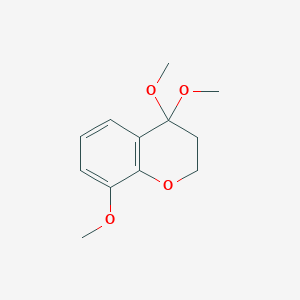
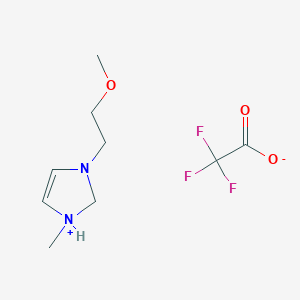


![2-[5-[[2-(4-Benzylpiperazin-1-yl)-5-cyano-1,4-dimethyl-6-oxopyridin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B14165372.png)
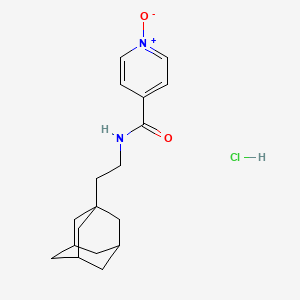
![10-[3-[4-(2-Phenoxyethyl)piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine](/img/structure/B14165380.png)

![4-{[N-(Benzenesulfonyl)-N-(4-fluorophenyl)glycyl]amino}benzamide](/img/structure/B14165389.png)
